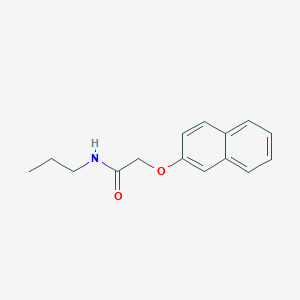

2-naphthalen-2-yloxy-N-propylacetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-9-16-15(17)11-18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTHWRMESHZYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-propylacetamide typically involves the reaction of 2-naphthol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: 2-naphthol is reacted with propylamine in the presence of a base such as sodium hydroxide to form 2-naphthalen-2-yloxypropylamine.

Step 2: The resulting 2-naphthalen-2-yloxypropylamine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated naphthalene derivatives.

Scientific Research Applications

Pharmacological Properties

- Nucleoside Transport Inhibition : Recent studies have indicated that compounds similar to 2-naphthalen-2-yloxy-N-propylacetamide exhibit inhibitory effects on equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. These transporters are crucial in regulating nucleotide synthesis and adenosine function, which are significant in cancer therapy and neurological disorders. The structure-activity relationship of these compounds has shown that modifications can enhance their selectivity and potency against specific ENTs .

- Antidepressant Activity : Compounds derived from naphthalene structures have been investigated for their antidepressant properties. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound could potentially serve as a scaffold for developing new antidepressants .

Case Studies

- Inhibition of ENTs : A study examined various analogues of naphthalene derivatives, including this compound, demonstrating their ability to inhibit [3H]uridine uptake in transfected cell lines expressing ENT1 and ENT2. The results indicated that specific modifications to the naphthalene moiety could significantly enhance inhibitory activity, with some compounds showing IC50 values in the low micromolar range .

- Neuropharmacological Effects : Another investigation into the neuropharmacological effects of naphthalene derivatives revealed their potential as selective antagonists for neuropeptide receptors. This study highlighted the importance of structural variations in enhancing receptor selectivity and potency, which could lead to new therapeutic agents for neurological conditions .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

- Direct Alkylation : Utilizing naphthalene derivatives as starting materials, alkylation with propylacetate under basic conditions can yield the desired amide. This method allows for the introduction of various substituents on the naphthalene ring to tailor biological activity.

- Coupling Reactions : Recent advancements have demonstrated that coupling haloarenes with styrenes using electron transfer-induced methods can facilitate the formation of complex naphthalene derivatives. This approach has shown promise in generating diverse libraries of compounds for biological testing .

Yield and Purity

The yields from these synthetic routes vary based on reaction conditions but can reach upwards of 80% with appropriate purification techniques such as column chromatography or recrystallization. The purity of synthesized compounds is crucial for biological testing and is typically assessed using techniques like HPLC or NMR spectroscopy.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-naphthalen-2-yloxy-N-propylacetamide with analogs reported in the literature, focusing on substituent effects, spectroscopic profiles, and synthetic routes.

Substituent Variations and Functional Group Impact

Naphthyloxy Positional Isomerism

- Target Compound: The 2-naphthyloxy group (naphthalen-2-yloxy) introduces steric and electronic differences compared to 1-naphthyloxy derivatives.

- Analog Example : Compounds like 6a () feature a 1-naphthyloxy group coupled with a triazole ring. The 1-naphthyloxy orientation may lead to stronger π-π stacking interactions but lower solubility due to increased planarity .

Amide Nitrogen Substituents

- Target Compound : The propyl group on the acetamide nitrogen contributes to lipophilicity, which may enhance membrane permeability compared to shorter alkyl chains.

- Analog Example : N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide () incorporates a hydroxypropyl-isopropyl group, introducing hydrogen-bonding capacity and polar character absent in the target compound .

Additional Functional Groups

- Triazole-Containing Derivatives: Compounds such as 6a–6c () include a 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Nitro-Substituted Analogs : 6b–6c () feature nitro groups on the phenyl ring, which increase electron-withdrawing effects, lowering pKa values and altering reactivity in electrophilic substitutions .

Spectroscopic and Structural Data

Infrared Spectroscopy

- Target Compound : Expected C=O stretch ~1670 cm⁻¹ (similar to 6a , 1671 cm⁻¹). Propyl C-H stretches (~2950–2850 cm⁻¹) would differ from phenyl or nitro-substituted analogs .

- Nitro-Containing Analogs: Distinct asymmetric NO₂ stretches (1504–1535 cm⁻¹) in 6b–6c are absent in the target compound .

NMR Spectroscopy

- Target Compound : Propyl protons (CH₃: δ ~0.9 ppm; CH₂: δ ~1.5–1.7 ppm) contrast with phenyl (δ ~7.0–8.6 ppm) or hydroxypropyl (δ ~3–5 ppm) groups in analogs .

- Triazole-Containing Analogs : Unique triazole proton signals (δ ~8.3–8.4 ppm) and deshielded methylene protons near the triazole (δ ~5.4–5.5 ppm) highlight structural divergence .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-naphthalen-2-yloxy-N-propylacetamide, and how can reaction conditions be systematically validated?

- Methodological Answer : The synthesis of structurally analogous naphthalene-acetamide derivatives (e.g., 2-azido-N-phenylacetamides) involves nucleophilic substitution and condensation reactions. For instance, coupling naphthol derivatives with propylamine via chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Reaction progress should be monitored via TLC, and parameters like solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometry of reagents (e.g., propargyl bromide) must be optimized. Post-synthesis, crude products can be purified via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm molecular geometry?

- Methodological Answer : X-ray crystallography using SHELXL for refinement provides precise bond lengths and angles . For example, hydrogen bonding patterns (C=O···H–N) and naphthalene ring planarity can be validated. Complementary techniques like NMR (¹H/¹³C) and FT-IR should confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹). Discrepancies between crystallographic and spectroscopic data require iterative refinement of disorder models in SHELXL .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on hydrogen bonding in this compound be resolved?

- Methodological Answer : Crystallographic data may reveal strong intermolecular hydrogen bonds (e.g., N–H···O=C), while solution-phase NMR might show weaker interactions due to solvent effects. To reconcile this, perform variable-temperature NMR to assess dynamic bonding and compare with solid-state IR. Computational modeling (DFT) can predict hydrogen bond strengths (e.g., dissociation energies 0.2–40 kcal/mol) and validate experimental observations .

Q. What experimental strategies are recommended for analyzing the reaction mechanism of this compound derivatives?

- Methodological Answer : Mechanistic studies require trapping intermediates (e.g., using NaN₃ for azide derivatives) and kinetic isotope effects (KIE) to identify rate-determining steps. For example, isotopic labeling of the amide group (¹⁵N) can track nucleophilic substitution pathways. High-resolution mass spectrometry (HRMS) and in-situ FT-IR monitor transient species.

Q. How should researchers design experiments to study structure-activity relationships (SAR) for novel this compound derivatives?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the naphthalene ring or propyl chain) . Use multivariate analysis (e.g., principal component analysis) to correlate structural features (logP, dipole moments) with bioactivity. For crystallographic SAR, compare packing motifs (e.g., π-π stacking vs. hydrogen bonding) across derivatives using SHELXL-refined structures .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility inconsistencies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate solubility in multiple solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at controlled temperatures.

Experimental Design for Derivatives

Q. What are best practices for synthesizing and characterizing this compound derivatives with heterocyclic moieties?

- Methodological Answer : Introduce heterocycles (e.g., triazoles) via click chemistry (CuAAC) using 2-azido precursors . Optimize catalyst loading (CuI vs. CuSO₄/ascorbate) and reaction time. Characterize regioselectivity via NOESY NMR and X-ray diffraction. For example, derivatives with 1,2,3-triazole rings exhibit distinct π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.